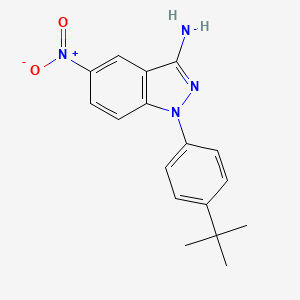

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

Description

Properties

Molecular Formula |

C17H18N4O2 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-5-nitroindazol-3-amine |

InChI |

InChI=1S/C17H18N4O2/c1-17(2,3)11-4-6-12(7-5-11)20-15-9-8-13(21(22)23)10-14(15)16(18)19-20/h4-10H,1-3H3,(H2,18,19) |

InChI Key |

FTSFCMZVKOGTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-1H-indazol-3-amine as a Key Intermediate

A relevant precursor to the target compound is 5-bromo-1H-indazol-3-amine, which can be prepared by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol under heating at 343 K for 4 hours. The reaction is monitored by TLC, and the product is purified by recrystallization from ethanol, yielding pale-yellow needles in 90% yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 5-bromo-2-fluorobenzonitrile (1.0 mmol) | - |

| Reagent | Hydrazine hydrate (99%), 10.0 mmol | - |

| Solvent | Ethanol (20 mL) | - |

| Conditions | Heated at 343 K for 4 h | 5-bromo-1H-indazol-3-amine (90%) |

Protection of Indazole Nitrogen with tert-Butyl Carbamate (Boc)

The amino-indazole intermediate can be protected at the N-1 position with tert-butoxycarbonyl (Boc) group by reacting with Boc anhydride in the presence of DMAP in dichloromethane at 273 K, followed by stirring at room temperature for 15 hours. The product is purified by column chromatography to give tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate in 62% yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 5-bromo-1H-indazol-3-amine (5.0 mmol) | - |

| Reagents | Boc anhydride (5.0 mmol), DMAP (5.0 mmol) | - |

| Solvent | Dichloromethane (40 mL) | - |

| Conditions | 273 K to RT, 15 h | tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (62%) |

Site-Selective Nitration of 1H-Indazoles

Selective nitration at the 5-position of the indazole ring is critical. A metal-catalyzed nitration method using iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) and zinc triflate (Zn(OTf)2) in acetonitrile at 80 °C under nitrogen atmosphere has been demonstrated to achieve regioselective nitration of 2H-indazoles.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 2H-indazole derivative (0.2 mmol) | - |

| Reagents | Fe(NO3)3·9H2O (0.4 mmol), Zn(OTf)2 (40 mol%) | - |

| Solvent | CH3CN (2 mL) | - |

| Conditions | 80 °C, N2 atmosphere, monitored by TLC | 5-nitro-1H-indazole derivatives |

This method provides high regioselectivity and good yields for nitration at the desired position.

Introduction of the 4-(tert-Butyl)phenyl Group at N-1

The N-1 substitution with a 4-(tert-butyl)phenyl group can be achieved via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, depending on the available functional groups.

For example, Suzuki coupling of 2-(3-bromophenyl)-7-nitro-2H-indazole with 4-(tert-butyl)phenylboronic acid in the presence of Pd(OAc)2 and triphenylphosphine as a ligand in a mixed solvent system (n-propanol:H2O) at 100 °C for 1 hour yields the corresponding 2-(4-(tert-butyl)phenyl)-7-nitro-2H-indazole derivative in good yield (69%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 2-(3-bromophenyl)-7-nitro-2H-indazole (0.1 mmol) | - |

| Reagents | 4-(tert-butyl)phenylboronic acid (0.2 mmol), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), Na2CO3 (4 equiv.) | - |

| Solvent | n-propanol:H2O (4:1, 2 mL) | - |

| Conditions | 100 °C, 1 h, open atmosphere | 2-(4-(tert-butyl)phenyl)-7-nitro-2H-indazole (69%) |

Amination at the 3-Position of Indazole

The amino group at the 3-position can be introduced by reduction of a nitro or halogenated precursor or by direct amination reactions.

An example is the preparation of 4-chloro-7-nitro-1H-indazol-3-amine via reduction and subsequent amination steps, with purification by trituration and drying to yield a brick red solid in 75% yield. Although this example uses a chloro substituent, analogous methods apply for tert-butylphenyl-substituted indazoles.

One-Pot Multicomponent Synthesis Approach

A reported efficient synthetic method involves the in-situ reduction and cyclization reactions of aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and 5-nitro-1H-indazole under iron powder reduction in ethanol/water/acetic acid at 80 °C for 8-10 hours. This method affords the desired indazole derivatives with nitro and tert-butyl substituents in good yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting materials | Aromatic aldehyde (1 mmol), tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 mmol), 5-nitro-1H-indazole (1 mmol) | - |

| Reagents | Powdered iron (3 mmol), EtOH (5 mL), H2O (1 mL), AcOH (1 mL) | - |

| Conditions | Stirred at 80 °C for 8-10 h, monitored by TLC | Nitro-substituted indazole derivatives, purified by crystallization |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine reaction to form 5-bromo-1H-indazol-3-amine | 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, EtOH, 343 K, 4 h | 90 | Precursor synthesis |

| 2 | Boc protection of indazole N-1 | Boc anhydride, DMAP, DCM, 273 K to RT, 15 h | 62 | Protects N-1 position |

| 3 | Site-selective nitration | Fe(NO3)3·9H2O, Zn(OTf)2, CH3CN, 80 °C, N2 | Variable | Regioselective nitration at 5-position |

| 4 | Suzuki coupling for N-1 arylation | Pd(OAc)2, PPh3, 4-(tert-butyl)phenylboronic acid, Na2CO3, n-propanol:H2O, 100 °C, 1 h | 69 | Introduces 4-(tert-butyl)phenyl group |

| 5 | Amination at 3-position | Reduction/amination protocols, various solvents and catalysts | Variable | Introduces amino group at C-3 |

| 6 | One-pot multicomponent synthesis | Aromatic aldehyde, tert-butyl 2,4-dioxopiperidine-1-carboxylate, 5-nitro-1H-indazole, Fe powder, EtOH/H2O/AcOH, 80 °C, 8-10 h | Good | Efficient synthesis of nitroindazole derivatives |

Research Findings and Considerations

- The use of hydrazine hydrate for indazole ring formation is well-established and provides high yields with simple purification.

- Boc protection is critical to prevent side reactions at the indazole nitrogen during subsequent functionalization steps.

- Metal-catalyzed nitration methods provide regioselectivity and good functional group tolerance, essential for selective 5-nitration.

- Palladium-catalyzed cross-coupling reactions enable the introduction of bulky aryl groups such as 4-(tert-butyl)phenyl at the N-1 position with good yields and mild conditions.

- Multicomponent reactions combining reduction and cyclization steps offer streamlined routes to complex indazole derivatives, improving overall efficiency.

- Purification techniques including recrystallization, column chromatography, and trituration are essential for isolating high-purity products.

Chemical Reactions Analysis

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine has demonstrated potential as a pharmacological agent due to its structural characteristics, which may enhance bioactivity.

Anticancer Activity :

Research indicates that indazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the nitro group is particularly noteworthy as it can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various indazole derivatives, including those similar to 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine, revealing significant cytotoxic effects against breast cancer cell lines .

Biological Research

The compound's unique structure allows it to interact with biological systems in various ways:

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may inhibit protein kinases that are overexpressed in certain cancers, thereby providing a targeted therapeutic approach .

Case Study : In a recent pharmacological study, researchers found that derivatives of this compound could selectively inhibit the growth of resistant cancer cell lines by targeting metabolic pathways essential for tumor survival .

Material Science

The properties of 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine extend beyond biological applications into material science:

Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific electronic and optical properties. Its electron-rich structure makes it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study : Research involving the incorporation of this indazole derivative into polymer matrices demonstrated enhanced charge transport properties, making it a candidate for high-performance electronic devices .

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Similarity Metrics

The following table summarizes structurally similar compounds based on molecular frameworks and substituent patterns, as identified in chemical databases (e.g., CAS registry entries):

Comparative Analysis

Core Structure Differences: The indazole core in the target compound contrasts with pyrazole-based analogues. Nitro groups (as in the target compound) are strong electron-withdrawing groups, whereas methoxy groups (e.g., 862368-61-4) are electron-donating. This difference may alter reactivity in nucleophilic substitution or redox reactions .

Substituent Effects: tert-Butyl vs. Nitro vs. Methoxy: The nitro group’s electron-withdrawing nature may decrease electron density at the indazole ring, affecting π-π stacking interactions. In contrast, methoxy groups in analogues like 91331-86-1 could improve solubility via hydrogen bonding .

Synthetic and Spectroscopic Characterization :

- Compounds with tert-butyl and nitro groups (e.g., 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine) have been characterized via single-crystal X-ray diffraction, NMR, and FT-IR, revealing planar geometries and intermolecular hydrogen bonds involving nitro oxygen atoms . Similar methodologies would apply to the target compound.

Physicochemical and Pharmacological Implications

Physicochemical Properties

- Stability : Nitro groups may confer photolytic or oxidative instability compared to methoxy-substituted analogues .

Pharmacological Considerations (Inferred from Analogues)

- Pyrazole/indazole derivatives often target kinase enzymes (e.g., JAK2, CDK). The nitro group in the target compound could modulate kinase inhibition potency by altering ATP-binding pocket interactions .

- No direct toxicity or efficacy data are available for the target compound; however, nitro-containing analogues may require metabolic activation (e.g., nitroreductase-mediated) to exert therapeutic effects .

Biological Activity

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine, with the CAS number 1133430-70-2, is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C17H18N4O2

- Molecular Weight : 310.35 g/mol

- Structure : The compound features a nitro group and a tert-butyl substituent, which are critical for its biological activity.

Indazole derivatives have been shown to exhibit various biological activities, including:

- Antitumor Activity : Indazole compounds often inhibit specific kinases involved in cancer cell proliferation. For instance, they have been implicated in the inhibition of PLK4, a kinase associated with tumor growth and progression .

- Inhibition of Apoptosis : Some studies suggest that indazole derivatives can induce apoptosis in cancer cells, thereby limiting tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine and related compounds:

| Activity | IC50 Value | Cell Line/Model | Reference |

|---|---|---|---|

| Antitumor | 0.64 μM | MM1.S multiple myeloma | |

| Kinase Inhibition | 0.4 - 1.3 nM | Various cancer cell lines | |

| Apoptosis Induction | Not specified | Hepatocarcinogenesis model |

Study on Antitumor Activity

A notable study evaluated the antitumor effects of indazole derivatives, including 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine. The compound demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models. The study highlighted its potential as a therapeutic agent against various types of cancers by targeting specific kinases involved in cell cycle regulation .

Hepatocarcinogenesis Model

Research investigating the effects of similar compounds on hepatocarcinogenesis showed that certain indazole derivatives could selectively induce apoptosis in preneoplastic cells. This finding suggests that these compounds may play a role in preventing liver cancer development through their apoptotic effects .

Q & A

Basic Question: What are the optimized synthetic routes for 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine, and how can reaction conditions be systematically improved?

Answer:

The synthesis of this compound typically involves multi-step processes, including condensation, nitration, and functional group protection/deprotection. Key considerations include:

- Nucleophilic Substitution : Analogous to methods used for triazole derivatives (e.g., substitution of halogenated intermediates with tert-butylphenyl groups under basic conditions like NaOH/K₂CO₃) .

- Microwave-Assisted Synthesis : To enhance efficiency, microwave irradiation can reduce reaction times and improve yields compared to conventional heating .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) helps identify critical parameters (temperature, solvent ratio, catalyst loading) and minimize experimental runs while maximizing yield .

Basic Question: What safety protocols are critical when handling 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during nitration steps that may release toxic gases.

- Waste Management : Segregate nitro-containing waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Advanced Question: How can computational modeling predict the reactivity and regioselectivity of nitration in 1H-indazol-3-amine derivatives?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations can map electron density to identify reactive sites (e.g., preferential nitration at the 5-position due to electron-deficient aromatic rings) .

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method explore transition states and intermediates, guiding experimental validation .

- Solvent Effects : COSMO-RS models predict solvent interactions that influence reaction rates and selectivity .

Advanced Question: How can conflicting biological activity data for this compound be resolved?

Answer:

- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and tautomeric forms, which are critical for interpreting bioactivity discrepancies (e.g., amine vs. nitro group positioning) .

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across multiple cell lines .

- Metabolite Profiling : LC-MS/MS analysis identifies degradation products or metabolites that may interfere with activity measurements .

Advanced Question: What spectroscopic techniques are most effective for characterizing the electronic effects of the tert-butyl and nitro substituents?

Answer:

- NMR Spectroscopy : H and C NMR reveal electron-withdrawing/donating effects via chemical shift changes (e.g., nitro groups deshield adjacent protons) .

- UV-Vis Spectroscopy : π→π* transitions in the indazole core and nitro group absorption bands (250–400 nm) correlate with conjugation and substituent effects .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies nitrogen oxidation states in the nitro group, confirming electronic interactions with the indazole ring .

Advanced Question: How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Answer:

- Supported Catalysts : Immobilized Pd/C or zeolites enhance nitro group reduction efficiency while enabling catalyst recycling .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-reduction) and improve heat/mass transfer during high-temperature steps .

- In Situ Monitoring : FTIR or Raman probes track reaction progress in real time, ensuring optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.